N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core substituted with an ethyl group at position 10, a keto group at position 11, and a 2-oxo-2H-chromene-3-carboxamide moiety at position 2. The dibenzooxazepine scaffold is structurally related to compounds with demonstrated biological activity, such as BT2 (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl-carbamic acid ethyl ester), which suppresses monocytic-endothelial cell adhesion and inflammation .
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O5/c1-2-27-19-8-4-6-10-22(19)31-21-12-11-16(14-17(21)24(27)29)26-23(28)18-13-15-7-3-5-9-20(15)32-25(18)30/h3-14H,2H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTDTSNKKPFCMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dibenzo[b,f][1,4]oxazepine core, followed by the introduction of the chromene moiety and subsequent functionalization to form the final carboxamide structure. Key steps include:
Formation of the oxazepine core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the chromene moiety: This step often involves condensation reactions using suitable aldehydes and ketones.
Functionalization to form the carboxamide: The final step typically involves amidation reactions using carboxylic acid derivatives and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various chemical reactions.
- Reagent in Organic Reactions : It can be utilized as a reagent in diverse organic reactions due to its reactive functional groups.
2. Biology
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by inhibiting specific cancer cell lines through mechanisms such as apoptosis induction.
3. Medicine
- Therapeutic Potential : Ongoing research is focused on its potential as a therapeutic agent for diseases such as cancer and infectious diseases. Its ability to inhibit enzymes involved in disease pathways may provide a basis for drug development.
- Histone Deacetylase Inhibition : The compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a critical role in gene expression regulation. This inhibition can reactivate silenced tumor suppressor genes, offering therapeutic avenues in oncology.
4. Industry
- Advanced Materials Development : The unique properties of this compound can be harnessed in the creation of advanced materials with specific characteristics such as fluorescence and conductivity. These materials have applications in electronics and photonics.
Mechanism of Action
The mechanism of action of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Key pathways involved include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor modulation: It may bind to receptors on cell surfaces, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Heteroatom Variation: Oxazepine vs. Thiazepine
- Target Compound : Contains a dibenzo[b,f][1,4]oxazepine core with an oxygen atom in the seven-membered ring.
- 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide (): Features a sulfone group, which enhances polarity and may improve aqueous solubility compared to the target compound .
Substituent Position and Alkyl Chain Length
- Target Compound : Ethyl group at position 10.
- Propyl Analogue : 11-Oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid () exhibits a longer alkyl chain, which may increase hydrophobic interactions but reduce metabolic stability .
Functional Group Variations at Position 2
Carboxamide vs. Sulfonamide and Benzamide Derivatives
- Target Compound : 2-Oxo-2H-chromene-3-carboxamide provides a rigid, conjugated system.
- Sulfonamide Analogues :
Coumarin vs. Furan and Aromatic Substituents
- Furan Derivative : 10-Ethyl-N-[(furan-2-yl)methyl]-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxamide () incorporates a furan ring, which may alter electron distribution and bioavailability .
Pharmacological and Physicochemical Properties
Bioactivity Insights
- BT2 (): Demonstrates anti-inflammatory effects by suppressing monocytic-endothelial adhesion. The target compound’s coumarin group may amplify these effects due to antioxidant properties inherent to coumarins .
- N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (): Chlorine substituent enhances halogen bonding but may increase toxicity risks .
Physicochemical Comparisons
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 418.449 g/mol. It is characterized by a complex structure that includes dibenzo[b,f][1,4]oxazepine and chromene moieties, which are known for their diverse biological activities.
Research indicates that this compound exhibits selective affinity for dopamine D2 receptors. This receptor interaction is crucial for its potential therapeutic effects in neurological disorders, particularly in conditions like schizophrenia and Parkinson's disease .
Anticancer Properties
Recent studies have highlighted the compound's role as an inhibitor of angiogenesis, which is the formation of new blood vessels from existing ones—a process often exploited by tumors to grow and metastasize. The compound has shown promise in inhibiting this process through various pathways, including the modulation of vascular endothelial growth factor (VEGF) signaling .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
Case Studies
Research Findings
- Dopamine Receptor Affinity : A study indicated that the compound binds selectively to dopamine D2 receptors, which may help in developing treatments for dopamine-related disorders .
- Angiogenesis Inhibition : In vitro assays showed that the compound effectively inhibited angiogenesis by reducing VEGF expression in endothelial cells .
- Anti-inflammatory Activity : The compound was found to reduce inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS), suggesting its utility in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
- The synthesis typically involves multi-step reactions, starting with dibenzoxazepine core formation via Friedel-Crafts cyclization (AlCl₃/CH₃NO₂ or P₂O₅ in toluene) followed by coupling with chromene-carboxamide derivatives. Key steps include:
- Core formation : Cyclization under controlled temperature (60–80°C) with AlCl₃ as a catalyst .
- Amide coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .
- Yield optimization requires precise control of solvent polarity, temperature, and catalyst stoichiometry. For example, DMF enhances solubility but may require longer reaction times compared to dichloromethane .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- NMR (¹H/¹³C) : Critical for verifying the dibenzoxazepine core (e.g., aromatic protons at δ 7.2–8.1 ppm, ethyl group at δ 1.2–1.4 ppm) and chromene carbonyl signals (δ ~170 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by area normalization) .
- Mass spectrometry (HRMS) : Confirms molecular weight (expected [M+H]⁺ ~463.15 g/mol) and fragmentation patterns .
Q. What initial biological screening models are recommended to evaluate its therapeutic potential?
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., MAPK) or inflammatory targets (COX-2) using fluorometric/colorimetric kits .
- Cell viability : MTT assays on cancer lines (e.g., HeLa, MCF-7) or neuronal models (SH-SY5Y) to assess cytotoxicity/neuroprotection .
- In silico docking : Use AutoDock Vina to predict binding affinity to targets like GABA receptors or NF-κB pathways .
Advanced Research Questions
Q. How can contradictory data on its mechanism of action (e.g., neuroprotective vs. anti-inflammatory) be resolved?
- Pathway-specific inhibitors : Co-treatment with receptor antagonists (e.g., NMDA for neuroprotection) or siRNA knockdown of inflammatory mediators (e.g., TNF-α) to isolate effects .
- Transcriptomic profiling : RNA-seq on treated cells to identify differentially expressed genes, clarifying dominant pathways .
- Dose-response studies : Determine if effects are concentration-dependent (e.g., low doses favor receptor modulation, high doses induce apoptosis) .
Q. What strategies improve metabolic stability without compromising bioactivity?
- Structural modifications :
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the chromene ring to reduce CYP450-mediated oxidation .
- Replace the ethyl group with bulkier substituents (e.g., isopropyl) to sterically hinder metabolic sites .
- Prodrug design : Mask the carboxamide as an ester to enhance membrane permeability, with intracellular esterase activation .
- In vitro microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots and guide modifications .
Q. How do solvent polarity and catalyst choice impact regioselectivity during synthesis?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic amide coupling but may promote side reactions (e.g., hydrolysis). Non-polar solvents (toluene) improve cyclization efficiency but require higher temperatures .
- Catalyst screening : Lewis acids (AlCl₃) enhance Friedel-Crafts cyclization, while Brønsted acids (H₂SO₄) may protonate sensitive carbonyl groups, reducing yield .
- Kinetic vs. thermodynamic control : Low-temperature conditions (0–10°C) favor kinetic products (meta-substitution), while higher temperatures (80°C) drive thermodynamic (para-substitution) outcomes .
Q. What computational methods are effective for predicting SAR in dibenzoxazepine-chromene hybrids?
- QSAR modeling : Use Gaussian or MOE to correlate substituent electronegativity/logP with activity (e.g., IC₅₀ against COX-2) .
- Molecular dynamics (MD) : Simulate binding stability to targets (e.g., 5-HT receptors) over 100-ns trajectories to identify critical interactions (H-bonds, π-π stacking) .
- Fragment-based design : Deconstruct the hybrid into dibenzoxazepine and chromene fragments; screen individual moieties for activity to guide hybrid optimization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different assay systems?
- Standardize protocols : Use identical cell lines (e.g., HEK293 for receptor assays), incubation times (24–48 hr), and positive controls (e.g., aspirin for COX-2) .
- Validate with orthogonal assays : Confirm enzyme inhibition (e.g., fluorogenic substrates) with cellular models (e.g., LPS-induced IL-6 secretion) .
- Control for solvent artifacts : DMSO >0.1% may alter membrane permeability; use vehicle-matched controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
